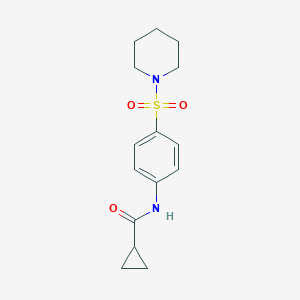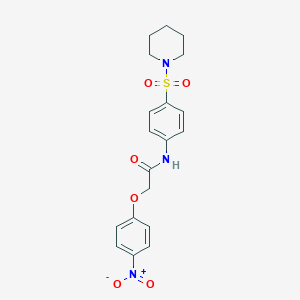![molecular formula C18H18N2O3S B466546 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide CAS No. 433972-65-7](/img/structure/B466546.png)
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide” is a chemical compound with the molecular formula C18H18N2O3S . The compound is related to indole derivatives, which have been shown to possess various biological activities .
Molecular Structure Analysis
The molecular structure of “N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide” consists of an indole ring sulfonated at the 1-position and linked to a phenyl ring. This phenyl ring is further linked to a cyclopropane carboxamide group .Physical And Chemical Properties Analysis
The average mass of “N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide” is 342.412 Da, and its monoisotopic mass is 342.103821 Da . Additional physical and chemical properties are not provided in the retrieved data.Aplicaciones Científicas De Investigación
Chemical Synthesis and Molecular Structure
Intramolecular Reactions : Compounds with structures similar to N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide demonstrate unique intramolecular reactions. For instance, certain indole carboxamides show cyclization to benzothiazepinones when heated or treated with specific reagents. This cyclization is attributed to the amide's ability to adopt a conformation conducive to the reaction (Eggers et al., 2007).
Synthesis and Characterization : N-substituted cyclohexanecarboxamide derivatives, including those with indole moieties, have been synthesized and characterized. Their structures were confirmed by various spectroscopic methods. Such compounds often show interesting molecular conformations stabilized by intramolecular interactions (Özer et al., 2009).
Biological and Pharmacological Potential
Antimicrobial and Antiproliferative Activities : Compounds structurally related to N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide have been studied for their antimicrobial and antiproliferative properties. Some derivatives have shown potential as bacteriostatic or fungistatic agents, and certain compounds have been identified as potential leads for novel antiproliferative agents (Kumar et al., 2012).
Synthetic Versatility for Drug Development : The structural components of these compounds are important in a wide array of pharmacologically active substances. Their synthesis methods demonstrate versatility, making them suitable substrates for further synthetic elaboration and potential drug development (Liu et al., 2017).
Novel Molecular Structures and Synthetic Approaches
Palladium-Catalyzed Reactions : Palladium-catalyzed reactions involving diarylvinylidenecyclopropanes and indole derivatives can yield a variety of cyclopropane-containing dihydrobenzofuran and dihydro-1H-indole derivatives, showcasing the diversity of molecular structures accessible through these methods (Li & Shi, 2009).
Advanced Polymer Synthesis : Polyacrylamides derived from polycyclic pendant indole-based chalcone moieties have been synthesized. These polymers demonstrate promising antimicrobial activities, illustrating the potential application of these compounds in advanced materials science (Boopathy et al., 2017).
Direcciones Futuras
The future directions for research on “N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide” and related compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. As with all research, findings should be validated with rigorous testing and peer review .
Mecanismo De Acción
Target of Action
The compound N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them valuable for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these targets’ functions, leading to the observed biological effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that these compounds likely interact with a variety of biochemical pathways. The exact pathways and their downstream effects would depend on the specific targets of the compound and the context of its use.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities associated with indole derivatives , the results of the compound’s action could range from modulation of cellular signaling pathways to direct antimicrobial or antiviral effects.
Propiedades
IUPAC Name |
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-18(14-5-6-14)19-15-7-9-16(10-8-15)24(22,23)20-12-11-13-3-1-2-4-17(13)20/h1-4,7-10,14H,5-6,11-12H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJYDVSKWGDFJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(cyclopropylcarbonyl)amino]-N-phenylbenzamide](/img/structure/B466512.png)
![N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B466521.png)
![N-(2-chlorophenyl)-4-[2-(cyclohexylcarbonyl)hydrazino]-4-oxobutanamide](/img/structure/B466529.png)

![N-benzyl-4-[2-(cyclopropylcarbonyl)hydrazino]-4-oxobutanamide](/img/structure/B466543.png)

![N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]cyclopropanecarboxamide](/img/structure/B466545.png)
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B466551.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B466556.png)
![2-(4-bromophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B466562.png)
![2-(4-bromophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B466569.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B466574.png)

![2-[({4-Nitrophenoxy}acetyl)amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B466581.png)